molecular formula C20H23ClN2O2 B14960724 N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide

N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide

Cat. No.: B14960724
M. Wt: 358.9 g/mol
InChI Key: CFLSNTJFSIZIKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide is an organic compound with a complex structure It is characterized by the presence of a chlorobenzyl group and an ethylbutanoyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide typically involves multiple steps. One common method includes the reaction of 2-chlorobenzylamine with 4-aminobenzamide in the presence of a suitable coupling agent. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions. The process would be optimized for yield and efficiency, often using automated systems to control reaction parameters. The use of high-purity reagents and solvents is crucial to minimize impurities and ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or alkanes.

Scientific Research Applications

N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(2-chlorobenzyl)benzamide
  • 2-chloro-N-(4-chlorobenzyl)benzamide
  • 2-chloro-N-(2,3-dichlorophenyl)benzamide

Uniqueness

N-(2-chlorobenzyl)-4-[(2-ethylbutanoyl)amino]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-4-(2-ethylbutanoylamino)benzamide

InChI

InChI=1S/C20H23ClN2O2/c1-3-14(4-2)20(25)23-17-11-9-15(10-12-17)19(24)22-13-16-7-5-6-8-18(16)21/h5-12,14H,3-4,13H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

CFLSNTJFSIZIKR-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)C(=O)NC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.